(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Overview
Description
GPI-1485 is a small molecule compound that belongs to the class of neuroimmunophilin ligands. These ligands are known for their ability to repair and regenerate damaged nerves without affecting normal, healthy nerves. GPI-1485 has been investigated for its potential therapeutic applications in treating conditions such as Parkinson’s disease and erectile dysfunction following nerve injury during prostate resection .
Mechanism of Action
Target of Action
GPI-1485, also known as (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, primarily targets the Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein is a member of the immunophilin protein family, which play a role in immunoregulation and basic cellular processes involving protein folding and trafficking .
Mode of Action
GPI-1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands . These ligands are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs . The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity .
Biochemical Pathways
It is known that neuroimmunophilin ligands like gpi-1485 have been shown to repair and regenerate damaged nerves without affecting normal, healthy nerves .
Pharmacokinetics
It is being studied in phase 2 clinical trials for the treatment of parkinson’s disease and post-prostatectomy erectile dysfunction .
Result of Action
GPI-1485 has been shown to promote neurofunctional improvement and neural regeneration following stroke . In preclinical experiments, it has been shown to repair and regenerate damaged nerves without affecting normal, healthy nerves .
Action Environment
The action environment of GPI-1485 is largely dependent on the physiological conditions of the patient. For instance, in patients with Parkinson’s disease or post-prostatectomy erectile dysfunction, the compound’s action, efficacy, and stability may be influenced by factors such as the severity of the disease, the patient’s overall health status, and the presence of other medications .
Biochemical Analysis
Biochemical Properties
GPI-1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands which are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs . The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity .
Cellular Effects
GPI-1485 has been shown to promote neurofunctional improvement and neural regeneration following stroke . In vitro, GPI-1485 induces cellular reprogramming and neural cell induction in normal human dermal fibroblasts (NHDF) .
Molecular Mechanism
The mechanism of action of GPI-1485 involves its role as a neuroimmunophilin ligand. It binds to FK-506-binding proteins, which are a subclass of immunophilin that bind FK-506 and rapamycin . These proteins are of particular interest due to their potent neurotrophic activity .
Dosage Effects in Animal Models
In animal models, GPI-1485 has been shown to improve neurological function. For instance, in adult male Wistar rats, daily intraperitoneal injection of GPI-1485 improved neurological function and was consistent with an upregulation of endogenous neurogenesis following stroke .
Preparation Methods
The synthesis of GPI-1485 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of GPI-1485 is synthesized through a series of reactions involving the formation of a pyrrolidine ring.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for GPI-1485 involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product. This typically includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures .
Chemical Reactions Analysis
GPI-1485 undergoes various chemical reactions, including:
Oxidation: GPI-1485 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of GPI-1485.
Substitution: GPI-1485 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: GPI-1485 is used as a model compound to study the properties and reactions of neuroimmunophilin ligands.
Biology: In biological research, GPI-1485 is used to investigate the mechanisms of nerve repair and regeneration.
Medicine: GPI-1485 has shown promise in treating neurodegenerative diseases such as Parkinson’s disease and conditions like erectile dysfunction following nerve injury.
Industry: GPI-1485 is being explored for its potential use in developing new therapeutic agents and drug delivery systems
Comparison with Similar Compounds
GPI-1485 is unique among neuroimmunophilin ligands due to its potent neurotrophic activity without immunosuppressive effects. Similar compounds include:
FK-506 (Tacrolimus): An immunosuppressant drug with neurotrophic properties but significant immunosuppressive effects.
Rapamycin: Another immunosuppressant with neurotrophic activity, but also associated with immunosuppression.
GPI-1046: A related neuroimmunophilin ligand with similar neurotrophic properties but different chemical structure.
GPI-1485 stands out due to its ability to promote nerve repair and regeneration without compromising the immune system .
Properties
IUPAC Name |
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPALECPEUVCTL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GPI 1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands which are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs. The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity. | |
Record name | GPI-1485 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
186268-78-0 | |
Record name | GPI-1485 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GPI-1485 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GPI-1485 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GPI-1485?
A1: GPI-1485 functions as a neuroimmunophilin ligand, specifically targeting FK-506-binding proteins. [] Although its exact downstream effects are not fully elucidated in the provided research, this interaction suggests a potential role in modulating immune responses and potentially influencing neuronal survival and function.
Q2: Was GPI-1485 successful in clinical trials for Parkinson's Disease?
A2: The provided research papers don't offer conclusive evidence regarding the efficacy of GPI-1485 in treating Parkinson's Disease. A randomized, double-blind, calibrated futility clinical trial was conducted, but the results were inconclusive. [] While the primary outcome measure did not meet the predefined futility criteria, further analysis using different control data raised questions about the initial criteria and highlighted the need for more stringent thresholds in future trials. []
Q3: How was Iometopane used in conjunction with GPI-1485 research?
A3: Iometopane, a dopamine imaging agent, was employed in a Phase II clinical trial involving GPI-1485 for Parkinson's Disease. [] Researchers utilized Iometopane imaging to assess the effectiveness of GPI-1485 at baseline, one year, and two years into the trial, comparing results between patients receiving GPI-1485 and those receiving a placebo. [] This imaging technique provided an objective measure of dopamine nerve cell degeneration, a hallmark of Parkinson's Disease, allowing researchers to track potential disease modification by GPI-1485.
Q4: Were there any significant findings regarding the timing of symptomatic treatment in early Parkinson's Disease patients enrolled in the GPI-1485 trials?
A4: Interestingly, analysis of two double-blind trials involving GPI-1485 revealed that higher baseline impairment and disability, as measured by specific sections of the Unified Parkinson Disease Rating Scale (UPDRS) and the Modified Rankin Scale scores, correlated with a faster need to initiate symptomatic treatment for Parkinson's Disease. [] This finding suggests that these assessment tools might help identify patients who could benefit from earlier intervention, potentially improving their quality of life.
Q5: What were the limitations of the research regarding GPI-1485's efficacy in treating Parkinson's Disease?
A5: Several factors limited definitive conclusions about GPI-1485's efficacy. Firstly, the pre-determined definition of "futility" in the clinical trial was questioned after further data analysis. [] Secondly, Guilford Pharmaceuticals, the company developing GPI-1485, halted further development due to challenges in securing a suitable manufacturer for clinical and commercial supply. [] This decision, based on external factors, curtailed further investigation into the compound's potential.
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